1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a chlorobenzyl group, an ethylsulfonyl group, and a benzimidazole core
Mechanism of Action
Benzimidazoles can act as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase agents, and more . The specific activity of a benzimidazole compound depends on its structure and the presence of functional groups, such as the ethylsulfonyl and chlorobenzyl groups in the compound .
The mode of action of benzimidazoles can involve interactions with various biological targets. For example, some benzimidazoles are known to inhibit the function of certain enzymes, which can lead to changes in biochemical pathways and cellular processes .
Future Directions
Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their enormous medicinal value, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that there could be future research and development opportunities for “1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole”.
Preparation Methods
The synthesis of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be added through a sulfonylation reaction using ethylsulfonyl chloride and a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.
1-(4-chlorobenzyl)-2-(phenylsulfonyl)-1H-benzo[d]imidazole:
1-(4-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole: The isopropylsulfonyl group may impart different steric and electronic effects compared to the ethylsulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGYEZYOFFYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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